molecular formula C10H17N2O4PS B14502052 Benzylthiourea;dimethyl hydrogen phosphate CAS No. 62968-11-0

Benzylthiourea;dimethyl hydrogen phosphate

Cat. No.: B14502052
CAS No.: 62968-11-0
M. Wt: 292.29 g/mol
InChI Key: ULFAOMDCVZKJAU-UHFFFAOYSA-N
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Description

Benzylthiourea;dimethyl hydrogen phosphate is a compound that combines the properties of both benzylthiourea and dimethyl hydrogen phosphate. Benzylthiourea is an organosulfur compound, while dimethyl hydrogen phosphate is an organophosphorus compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzylthiourea;dimethyl hydrogen phosphate can be achieved through a series of chemical reactions involving the individual components. Benzylthiourea can be synthesized by reacting benzylamine with thiourea under acidic conditions. Dimethyl hydrogen phosphate can be prepared by the methanolysis of phosphorus trichloride or by heating diethylphosphite in methanol .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzylthiourea;dimethyl hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in benzylthiourea can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The phosphorus atom in dimethyl hydrogen phosphate can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzylthiourea;dimethyl hydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur and organophosphorus compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzylthiourea;dimethyl hydrogen phosphate involves its interaction with molecular targets and pathways in biological systems. The sulfur and phosphorus atoms in the compound can form bonds with various biomolecules, affecting their function and activity. The specific pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzylthiourea;dimethyl hydrogen phosphate include:

    Thiourea: An organosulfur compound with similar chemical properties.

    Dimethyl hydrogen phosphate: An organophosphorus compound with similar reactivity.

    Benzylthiourea: A compound with similar structural features.

Uniqueness

This compound is unique due to its combination of sulfur and phosphorus atoms, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone.

Properties

CAS No.

62968-11-0

Molecular Formula

C10H17N2O4PS

Molecular Weight

292.29 g/mol

IUPAC Name

benzylthiourea;dimethyl hydrogen phosphate

InChI

InChI=1S/C8H10N2S.C2H7O4P/c9-8(11)10-6-7-4-2-1-3-5-7;1-5-7(3,4)6-2/h1-5H,6H2,(H3,9,10,11);1-2H3,(H,3,4)

InChI Key

ULFAOMDCVZKJAU-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(O)OC.C1=CC=C(C=C1)CNC(=S)N

Origin of Product

United States

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